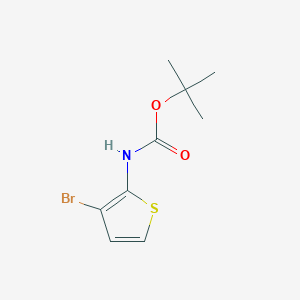

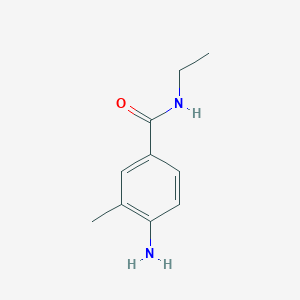

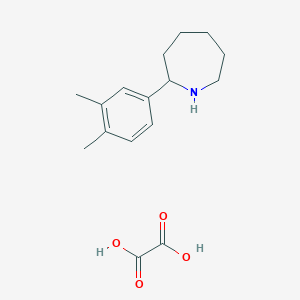

2-azido-N-(4-methylphenyl)acetamide

Overview

Description

The compound 2-azido-N-(4-methylphenyl)acetamide is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses silylated derivatives of N-(2-hydroxyphenyl)acetamide, which shares a similar acetamide core structure with the azido compound . The second paper examines 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which also contain an acetamide moiety and provide information on the molecular structure and potential biological activity .

Synthesis Analysis

While the synthesis of this compound is not explicitly described, the methods used for related compounds can offer some guidance. The synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . This suggests that the azido compound could potentially be synthesized through a similar pathway, possibly involving the substitution of an azido group for the hydroxy or silyloxy groups.

Molecular Structure Analysis

The molecular structure of related compounds provides insights into the possible conformation of this compound. The paper on silylated derivatives reports the use of NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods to investigate the structures . The second paper describes the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, with details on the conformation of the acetamide moiety and the angles between amide groups . These techniques and findings could be applied to the azido compound to predict its molecular conformation and interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds discussed in the papers. For instance, the presence of hydrogen bonds and packing interactions in the crystal structures of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides suggests that the azido compound may also exhibit specific intermolecular interactions that affect its physical properties, such as solubility and melting point . The acetamide core is likely to contribute to the compound's polarity and potential biological activity.

Scientific Research Applications

Inhibition of N-Acetylglucosaminyl Transfer Enzymes

2-Azido-N-(4-methylphenyl)acetamide has been explored in the synthesis of acetamido azasugars, acting as competitive inhibitors of β-N-acetylglucosaminidase. This compound has potential for the synthesis of N-acetylglucosaminyltransferase inhibitors (Takaoka, Kajimoto, & Wong, 1993).

Antimalarial Activity

Research has shown that derivatives of acetamides, including structures similar to this compound, have been synthesized for antimalarial applications. These compounds exhibit potential for the treatment of resistant strains of parasites (Werbel et al., 1986).

Herbicide Research

This compound analogs have been utilized in the study of chloroacetamide herbicides, such as acetochlor and metolachlor, for agricultural crop production (Coleman et al., 2000).

Synthesis of N-Acetylglucosamine Derivatives

This compound has been used in the synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-d-glucopyranose, a precursor in the stereoselective synthesis of aminosugar series, important in the formation of glycosidic linkages in glycoconjugates (Pavliak & Kováč, 1991).

Analgesic and Anti-Inflammatory Activities

Compounds structurally related to this compound have shown significant analgesic and anti-inflammatory activities in studies, indicating potential medicinal applications (Gopa, Porchezhian, & Sarma, 2001).

Antimicrobial Properties

Research into derivatives of this compound has indicated potential antimicrobial properties, which could be utilized in the development of new antimicrobial agents (Gul et al., 2017).

Green Synthesis in Dye Production

This compound has been used in the green synthesis of intermediates for azo disperse dyes, highlighting its role in more environmentally friendly production processes (Zhang Qun-feng, 2008).

properties

IUPAC Name |

2-azido-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-7-2-4-8(5-3-7)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDGBERUXHSSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557306 | |

| Record name | 2-Azido-N-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116433-49-9 | |

| Record name | 2-Azido-N-(4-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116433-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azido-N-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)

![{2-[(4-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B1283918.png)